Wakayin

Description

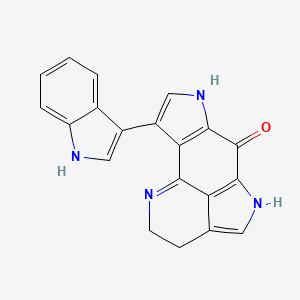

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H14N4O |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-5,9,14-triazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,8(15),10-pentaen-7-one |

InChI |

InChI=1S/C20H14N4O/c25-20-18-15-10(7-23-18)5-6-21-17(15)16-13(9-24-19(16)20)12-8-22-14-4-2-1-3-11(12)14/h1-4,7-9,22-24H,5-6H2 |

InChI Key |

XUKANBLDSRNPMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C2C3=C(C(=O)C4=C2C(=CN4)C5=CNC6=CC=CC=C65)NC=C31 |

Synonyms |

wakayin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Wakayin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding of the mechanism of action of Wakayin, a pyrroloiminoquinone alkaloid. The information is compiled from peer-reviewed scientific literature and is intended for a technical audience engaged in drug discovery and development.

Introduction

This compound is a novel cytotoxic pyrroloiminoquinone alkaloid isolated from the marine ascidian Clavelina species.[1][2] Structurally, it is characterized by a unique tetracyclic bispyrroloiminoquinone ring system.[3] Pyrroloiminoquinones are a class of marine alkaloids known for a wide range of potent biological activities, including antitumor, antimicrobial, and antiviral properties.[4] The mechanism of action for many compounds in this class, including this compound, appears to involve interference with cellular DNA and the inhibition of key regulatory enzymes.[4]

Cytotoxic Activity

This compound has demonstrated significant in vitro cytotoxicity against the human colon tumor cell line HCT116.[2] This activity is a key characteristic that has prompted further investigation into its potential as an anticancer agent.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 Value | Reference |

| Human Colon Tumor (HCT116) | 0.5 µg/mL | [2] |

Core Mechanism of Action: DNA Interference and Topoisomerase Inhibition

The primary mechanism of action of this compound is believed to be its ability to interfere with or directly damage DNA, leading to the induction of cytotoxicity.[2] This is supported by evidence of its inhibitory effects on topoisomerase enzymes, which are critical for DNA replication and transcription.

Topoisomerases are nuclear enzymes that play a crucial role in managing the topological state of DNA. Inhibition of these enzymes leads to DNA strand breaks and ultimately, apoptosis. This compound has been shown to inhibit topoisomerase II.[2] Furthermore, synthetic aza-analogues of this compound have demonstrated inhibitory activity against both topoisomerase I and topoisomerase II.[5][6][7]

Table 2: Topoisomerase Inhibition Data

| Compound | Target Enzyme | Inhibitory Concentration | Reference |

| This compound | Topoisomerase II | 250 µM | [2] |

| This compound Aza-analogue | Topoisomerase I | Comparable to Camptothecin | [5] |

| Pyrazolic Analogues | Topoisomerase I and/or II | Comparable to Camptothecin and Etoposide | [6][7] |

The following diagram illustrates the proposed signaling pathway for this compound's cytotoxic effects, stemming from its interaction with DNA and topoisomerase enzymes.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.

-

Objective: To determine the concentration of this compound that inhibits the growth of a human cancer cell line by 50% (IC50).

-

Cell Line: Human Colon Tumor (HCT116).

-

Methodology:

-

HCT116 cells are seeded in 96-well microtiter plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

The absorbance is measured, and the IC50 value is calculated from the dose-response curve.

-

-

Objective: To assess the ability of this compound to inhibit the catalytic activity of human topoisomerase II.

-

Principle: This assay measures the relaxation of supercoiled plasmid DNA by topoisomerase II. Inhibitors of the enzyme prevent this relaxation.

-

Methodology:

-

Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase II in the presence of ATP and varying concentrations of this compound.

-

A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

-

The following diagram outlines a typical experimental workflow for investigating the mechanism of action of a novel cytotoxic compound like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. datapdf.com [datapdf.com]

- 3. A facile synthesis of bispyrroloquinone and bispyrroloiminoquinone ring system of marine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Perspectives on Pyrroloiminoquinones: Distribution, Biosynthesis and Drug Discovery Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aza-analogues of the marine pyrroloquinoline alkaloids this compound and tsitsikammamines: synthesis and topoisomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and antitumor characterization of pyrazolic analogues of the marine pyrroloquinoline alkaloids: this compound and tsitsikammamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Wakayin: A Technical Guide to its Biological Activity and Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wakayin is a marine-derived bispyrroloiminoquinone alkaloid originally isolated from the ascidian Clavelina sp.[1]. As a member of the pyrroloiminoquinone class of natural products, it has garnered interest for its cytotoxic properties and potential as an anticancer agent. These compounds are known for a broad spectrum of biological activities, including antitumor, antimicrobial, and antiviral effects. This technical guide provides an in-depth overview of the known biological activity of this compound, its mechanism of action, and detailed protocols for its further investigation.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary established mechanism of action for this compound is the inhibition of human DNA topoisomerase I[1]. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.

This compound, much like the well-characterized topoisomerase I inhibitor camptothecin, enhances the formation of the topoisomerase I-DNA cleavage complex. This stabilization of the covalent intermediate prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, it results in the formation of irreversible double-strand breaks, which can trigger downstream apoptotic pathways.

However, there are notable differences in the cleavage complexes stabilized by this compound compared to those stabilized by camptothecin. The complexes formed in the presence of this compound have been found to be significantly less stable, particularly in high salt concentrations (0.5 M NaCl), and their stabilization is poor at 0°C[1]. This suggests a different mode of interaction with the topoisomerase I-DNA complex.

Figure 1: Proposed mechanism of Topoisomerase I inhibition by this compound.

Cytotoxic Properties

This compound was initially identified through cytotoxicity-directed fractionation, indicating its potent cell-killing capabilities[1]. However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) values against various cancer cell lines, are not extensively available in the public domain. To facilitate further research and a standardized comparison of this compound's potency, the following table structure is recommended for presenting cytotoxicity data.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| e.g., HCT-116 | Colon Carcinoma | Data not available | e.g., 72 | e.g., MTT | |

| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | e.g., 72 | e.g., MTT | |

| e.g., A549 | Lung Carcinoma | Data not available | e.g., 72 | e.g., MTT | |

| e.g., P388 | Murine Leukemia | Data not available | e.g., 72 | e.g., MTT |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Figure 2: Workflow for the MTT cytotoxicity assay.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA, and the inhibitory effect of compounds like this compound.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and varying concentrations of this compound or a vehicle control.

-

Enzyme Addition: Add human topoisomerase I to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a dose-dependent persistence of the supercoiled DNA band.

References

In-Depth Technical Guide: Discovery and Isolation of Wakayin from Clavelina Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wakayin, a novel pyrroloiminoquinone alkaloid, was first reported in 1991 as a cytotoxic metabolite isolated from a marine ascidian of the genus Clavelina. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound. It includes detailed, albeit reconstructed, experimental protocols based on available literature, a summary of all reported quantitative data in tabular format for ease of comparison, and visualizations of the experimental workflow and proposed mechanism of action to facilitate understanding. This document is intended to serve as a core resource for researchers in marine natural products, medicinal chemistry, and oncology drug development.

Introduction

The marine environment is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, marine alkaloids have garnered significant attention for their potent pharmacological activities. The pyrroloiminoquinone class of alkaloids, in particular, is known for its cytotoxic and antitumor properties. This compound, isolated from an unspecified species of the tunicate Clavelina, represents an important member of this class. It exhibits significant cytotoxicity against various cancer cell lines and has been identified as an inhibitor of topoisomerase I, a key enzyme in DNA replication and transcription. This guide synthesizes the available information on the initial discovery and isolation of this compound, providing a technical foundation for further research and development.

Discovery and Source Organism

This compound was first isolated by Copp, Ireland, and Barrows from a species of the colonial tunicate Clavelina[1]. Ascidians, or sea squirts, are marine invertebrates that are known to produce a variety of bioactive compounds, often as a chemical defense mechanism. The isolation of this compound was part of a broader effort to identify novel, biologically active secondary metabolites from marine organisms[1].

Experimental Protocols

While the full text of the original 1991 publication is not widely available, the following experimental protocols have been reconstructed based on common methodologies for the isolation of marine natural products from that period and information gleaned from secondary sources.

Collection and Extraction of Clavelina sp.

-

Specimen Collection: Specimens of Clavelina sp. were collected by hand using SCUBA from their natural marine habitat. The exact location of the collection was not specified in the initial report.

-

Extraction: The collected organisms were likely preserved by freezing or immediately extracted to prevent chemical degradation. A standard protocol would involve the following steps:

-

The frozen or fresh tunicate material is homogenized.

-

The homogenized tissue is exhaustively extracted with a polar solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and methanol.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

Isolation and Purification of this compound

The crude extract would have been subjected to a series of chromatographic steps to isolate this compound. A typical purification workflow is as follows:

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities, such as hexane, ethyl acetate (EtOAc), and water, to achieve a preliminary separation of compounds based on their polarity.

-

Column Chromatography: The fraction containing the active compound(s) (as determined by bioassay) is then subjected to column chromatography. Common stationary phases include silica gel or Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (RP-HPLC) with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (ACN) or methanol, often with a modifier such as trifluoroacetic acid (TFA).

The following diagram illustrates the general experimental workflow for the isolation of this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined using a combination of spectroscopic techniques. The key data are summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂O₃ |

| Appearance | Amorphous solid |

| UV-Vis (MeOH) λmax (nm) | 220, 275, 330, 480 |

| High-Resolution MS | m/z [M+H]⁺ (exact mass not reported) |

| ¹H NMR (CD₃OD, 300 MHz) | Data not available in summarized reports |

| ¹³C NMR (CD₃OD, 75 MHz) | Data not available in summarized reports |

Note: Detailed ¹H and ¹³C NMR data from the original publication were not available in the searched resources. This table will be updated as more information becomes available.

Biological Activity

This compound has demonstrated significant biological activity, primarily as a cytotoxic agent and an inhibitor of topoisomerase I.

Cytotoxicity

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

| HCT116 | Human Colon Carcinoma | 0.5 |

| L1210 | Murine Leukemia | Not Reported |

Mechanism of Action: Topoisomerase I Inhibition

Preliminary evidence suggests that this compound exerts its cytotoxic effects by interfering with DNA, specifically through the inhibition of topoisomerase I[1]. Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

The proposed mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the arrest of the cell cycle and induction of programmed cell death.

The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity.

Conclusion and Future Directions

This compound, a pyrroloiminoquinone alkaloid from the marine tunicate Clavelina sp., represents a promising lead compound for the development of novel anticancer agents. Its potent cytotoxicity and mechanism of action as a topoisomerase I inhibitor warrant further investigation. Future research should focus on several key areas:

-

Total Synthesis: The development of an efficient total synthesis of this compound would provide a sustainable supply for further biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: More detailed studies are needed to fully elucidate the molecular interactions between this compound and the topoisomerase I-DNA complex.

-

In Vivo Efficacy: The antitumor activity of this compound should be evaluated in preclinical animal models to assess its therapeutic potential.

-

Analogue Development: The synthesis and biological evaluation of this compound analogues may lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational summary of the discovery and initial characterization of this compound. It is hoped that this compilation of data and protocols will serve as a valuable resource for the scientific community and stimulate further research into this promising marine natural product.

References

Structure-Activity Relationship (SAR) Studies of Wakayin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wakayin is a marine alkaloid belonging to the pyrroloiminoquinone class of compounds, first isolated from the ascidian Clavelina species in 1991.[1] It exhibits significant cytotoxic properties and functions as a topoisomerase I inhibitor.[1][2] The unique tetracyclic bispyrroloiminoquinone core of this compound has made it and its analogues compelling targets for synthesis and biological evaluation in the quest for novel anticancer agents.[1] This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Structure and Analogues

The fundamental structure of this compound is a tetracyclic bispyrroloiminoquinone ring system. SAR studies have primarily focused on the synthesis and evaluation of analogues where modifications are made to this core, including the introduction of different heterocyclic rings. Notable classes of synthetic analogues include aza- and pyrazolic analogues, as well as imidazole-based derivatives.[3][4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the reported biological activities of this compound and its key analogues. The data highlights the impact of structural modifications on cytotoxicity against various cancer cell lines and the inhibition of topoisomerase I.

Table 1: Cytotoxicity of this compound and Analogues

| Compound | Analogue Type | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Natural Product | HCT-116 (Colon) | ~1.3 (0.5 µg/mL) | [5] |

| Aza-analogue 1 | Aza-Wakayin | L1210 (Leukemia) | > 10 | [3] |

| Pyrazolic analogue 2 | Pyrazolic-Wakayin | NCI-H460 (Lung) | 5.2 | [3] |

| Pyrazolic analogue 3 | Pyrazolic-Wakayin | HL-60 (Leukemia) | 2.8 | [3] |

| Imidazole-analogue 4 | Imidazole-based | K562-VEGFR1 (Leukemia) | 0.8 | [4] |

| Imidazole-analogue 5 | Imidazole-based | A498 (Kidney) | > 25 | [4] |

Note: The IC50 values are representative and have been compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Topoisomerase I Inhibition by this compound and Analogues

| Compound | Analogue Type | Inhibition Level | Notes | Reference |

| This compound | Natural Product | +++ | Enhances cleavage complex formation | [2] |

| Aza-analogue 1 | Aza-Wakayin | + | Partial inhibition | [6] |

| Pyrazolic analogue 2 | Pyrazolic-Wakayin | ++ | Comparable to camptothecin at certain concentrations | [3] |

| Pyrazolic analogue 3 | Pyrazolic-Wakayin | ++ | Induces DNA cleavage | [3] |

Key: +++ (Strong Inhibition), ++ (Moderate Inhibition), + (Partial Inhibition)

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are generalized protocols for the key experiments cited in the evaluation of this compound and its analogues.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, NCI-H460, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds (this compound and its analogues) are dissolved in DMSO and then diluted to various concentrations in the culture medium. The cells are treated with these compounds for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

-

Reaction Mixture: The reaction is typically carried out in a final volume of 20 µL containing 10x topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol), 0.25 µg of supercoiled plasmid DNA (e.g., pBR322), and 1 unit of human topoisomerase I.

-

Inhibitor Addition: The test compounds (this compound and its analogues) are added to the reaction mixture at various concentrations. A control reaction without the inhibitor and a positive control with a known inhibitor (e.g., camptothecin) are also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by adding 2 µL of 10% SDS and 1 µL of proteinase K (20 mg/mL), followed by incubation at 37°C for another 30 minutes.

-

Agarose Gel Electrophoresis: The samples are mixed with 6x loading dye and loaded onto a 1% agarose gel. Electrophoresis is carried out in TBE buffer at a constant voltage.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase I is determined by the presence of supercoiled DNA, as the relaxed form will be diminished.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of topoisomerase I. It intercalates into DNA and stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptosis. Some imidazole-based analogues have also been shown to interact with the VEGF receptor, suggesting a potential dual-mode of action or alternative pathways for certain derivatives.

Proposed mechanism of action for this compound and its analogues.

General Workflow for SAR Studies of this compound

The structure-activity relationship studies of this compound follow a systematic workflow from the synthesis of analogues to the identification of lead compounds with improved therapeutic potential.

General workflow for this compound SAR studies.

Conclusion

The marine alkaloid this compound continues to be a significant lead compound in the development of new anticancer agents. Structure-activity relationship studies have demonstrated that modifications to its tetracyclic core can modulate its cytotoxic and topoisomerase I inhibitory activities. In particular, the development of pyrazolic and imidazole-based analogues has revealed pathways to enhance potency and potentially introduce novel mechanisms of action, such as the inhibition of angiogenesis-related receptors. Future research will likely focus on further optimizing the therapeutic index of this compound analogues and exploring their efficacy in in vivo models. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in this exciting field of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Differences in the topoisomerase I cleavage complexes formed by camptothecin and this compound, a DNA-intercalating marine natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aza-analogues of the marine pyrroloquinoline alkaloids this compound and tsitsikammamines: synthesis and topoisomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Wakayin: A Technical Guide to its Function as a Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wakayin, a bispyrroloiminoquinone marine alkaloid, has been identified as a potent cytotoxic agent and an inhibitor of human topoisomerase I. This technical guide provides a comprehensive overview of this compound's mechanism of action, drawing comparisons to the well-characterized topoisomerase I inhibitor, camptothecin. While quantitative data on this compound's inhibitory potency and broad-spectrum cytotoxicity remains limited in publicly available literature, this guide outlines the established experimental protocols for characterizing such inhibitors. Furthermore, it presents visual representations of its mechanism, relevant experimental workflows, and the putative downstream signaling pathways activated by the DNA damage it induces. This document is intended to serve as a foundational resource for researchers investigating this compound and other novel topoisomerase I inhibitors.

Introduction

This compound is a natural product isolated from the ascidian Clavelina sp.[1] It belongs to the bispyrroloiminoquinone class of alkaloids, a group of marine-derived compounds known for their diverse and potent biological activities.[1][2] Early studies identified this compound through cytotoxicity-directed fractionation, revealing its potential as an anticancer agent.[1] Subsequent research elucidated its primary mechanism of action as the inhibition of topoisomerase I, a crucial nuclear enzyme involved in DNA replication, transcription, and recombination.[1][3]

Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks.[3] Inhibitors of this enzyme, such as the well-known drug camptothecin, trap the covalent intermediate formed between topoisomerase I and DNA, known as the cleavage complex.[1][3] This stabilization of the cleavage complex leads to the formation of lethal double-strand breaks when the replication fork collides with it, ultimately triggering programmed cell death (apoptosis). This compound operates through a similar mechanism, yet exhibits distinct properties regarding the stability of the cleavage complex it forms.[3]

Mechanism of Action: A Topoisomerase I Poison

This compound functions as a topoisomerase I "poison" rather than a catalytic inhibitor. This distinction is critical: it does not prevent the enzyme from binding to DNA or from making the initial single-strand cut. Instead, this compound intercalates into the DNA at the site of the cleavage complex, stabilizing it and preventing the religation of the DNA strand.[1][3] This mechanism is conceptually similar to that of camptothecin.

However, a key difference lies in the stability of the this compound-topoisomerase I-DNA ternary complex. Studies have shown that the cleavage complexes stabilized by this compound are significantly less stable than those formed with camptothecin, particularly in the presence of high salt concentrations (e.g., 0.5 M NaCl).[1][3] This suggests a different mode of interaction with the complex, which may have implications for its pharmacological profile.

Quantitative Data

A comprehensive understanding of a drug candidate's potential requires robust quantitative data on its biological activity. For a topoisomerase I inhibitor like this compound, this includes its half-maximal inhibitory concentration (IC50) in enzymatic assays and its cytotoxic IC50 values against a panel of human cancer cell lines.

Unfortunately, there is a notable lack of publicly available, detailed quantitative data for this compound. The initial discovery paper reported in vitro cytotoxicity against the human colon tumor cell line HCT-116 with an IC50 of 0.5 µg/mL.[4] To facilitate comparison with other compounds, this value needs to be converted to a molar concentration. The molar mass of this compound (C₂₀H₁₄N₄O₂) is approximately 342.36 g/mol .

Calculation of Molar Cytotoxicity:

-

IC50 in µg/mL: 0.5 µg/mL

-

Conversion to g/L: 0.5 µg/mL * (1 g / 1,000,000 µg) * (1000 mL / 1 L) = 0.0005 g/L

-

Molar Concentration (mol/L): (0.0005 g/L) / (342.36 g/mol ) ≈ 1.46 x 10⁻⁶ M or 1.46 µM

This single data point, while informative, is insufficient for a thorough evaluation. A comprehensive cytotoxic profile would typically be presented in a tabular format, as shown in the example below. Further research is critically needed to establish a complete quantitative profile for this compound.

Table 1: Illustrative Table of Cytotoxic Activity (IC50 in µM)

| Cell Line | Histology | This compound | Camptothecin (for comparison) |

|---|---|---|---|

| HCT-116 | Colon Carcinoma | 1.46 | Data Needed |

| MCF-7 | Breast Adenocarcinoma | Data Needed | Data Needed |

| A549 | Lung Carcinoma | Data Needed | Data Needed |

| HeLa | Cervical Carcinoma | Data Needed | Data Needed |

| DU-145 | Prostate Carcinoma | Data Needed | Data Needed |

| Normal Cell Line (e.g., MRC-5) | Lung Fibroblast | Data Needed | Data Needed |

Experimental Protocols

The characterization of topoisomerase I inhibitors relies on a set of well-established biochemical assays. The following are detailed protocols for two key experiments used to assess the activity of compounds like this compound.

Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I, which is the relaxation of supercoiled plasmid DNA.

Principle: Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor, this process is hindered. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis, as the more compact supercoiled form migrates faster than the relaxed or nicked forms.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% Glycerol)

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE Buffer

-

Ethidium Bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Prepare a reaction mixture on ice containing:

-

2 µL 10x Topoisomerase I Assay Buffer

-

1 µL Supercoiled DNA (e.g., 0.5 µg/µL)

-

Variable amounts of the test compound (this compound) or vehicle control.

-

Nuclease-free water to a final volume of 19 µL.

-

-

Add 1 µL of human Topoisomerase I to initiate the reaction.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer. Include lanes for supercoiled DNA (no enzyme) and relaxed DNA (enzyme, no inhibitor) as controls.

-

Perform electrophoresis at a constant voltage (e.g., 5-10 V/cm) for 2-3 hours.

-

Stain the gel with ethidium bromide and visualize under UV light.

Interpretation: A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing concentrations of this compound indicates inhibitory activity.

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is used to determine if a compound stabilizes the covalent topoisomerase I-DNA cleavage complex.

Principle: Topoisomerase I poisons trap the enzyme covalently bound to the 3' end of the cleaved DNA strand. This complex can be detected by using a radiolabeled DNA substrate and denaturing polyacrylamide gel electrophoresis (PAGE). The stabilized complex results in the appearance of a specific cleavage product.

Materials:

-

Human Topoisomerase I

-

A specific DNA oligonucleotide substrate, 3'-end labeled with ³²P

-

10x Topoisomerase I Reaction Buffer

-

Test compound (this compound)

-

Stop solution (e.g., containing SDS and proteinase K)

-

Formamide loading buffer

-

Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea)

-

1x TBE buffer

-

Phosphorimager screen and scanner

Procedure:

-

Prepare the ³²P-labeled DNA substrate.

-

Set up the reaction on ice in a final volume of 20 µL:

-

10x Topoisomerase I Reaction Buffer

-

³²P-labeled DNA substrate

-

Varying concentrations of this compound or vehicle control.

-

Human Topoisomerase I

-

-

Incubate at 37°C for 30 minutes to allow the cleavage/religation equilibrium to be reached.

-

Terminate the reaction by adding the stop solution and incubate further to digest the protein.

-

Add formamide loading buffer and heat the samples to denature the DNA.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel at a constant power until the dye front reaches the bottom.

-

Dry the gel and expose it to a phosphorimager screen.

-

Scan the screen and analyze the bands.

Interpretation: An increase in the intensity of the cleavage product band with increasing concentrations of this compound indicates stabilization of the topoisomerase I-DNA cleavage complex.

Downstream Signaling Pathways

The formation of DNA double-strand breaks as a consequence of this compound's action is expected to trigger a cascade of cellular responses, collectively known as the DNA Damage Response (DDR). While specific studies on the downstream effects of this compound are not currently available, the following represents a generalized pathway activated by topoisomerase I inhibitors.

Upon the generation of double-strand breaks, sensor proteins like the MRN complex (MRE11-RAD50-NBS1) are recruited to the site of damage. This initiates the activation of transducer kinases, primarily ATM (Ataxia-Telangiectasia Mutated). Activated ATM then phosphorylates a multitude of downstream effector proteins.

Key effectors include:

-

CHK2: A checkpoint kinase that, once phosphorylated by ATM, can phosphorylate and inactivate CDC25 phosphatases, leading to cell cycle arrest, typically at the G2/M checkpoint. This provides time for the cell to attempt DNA repair.

-

p53: A tumor suppressor protein that is stabilized and activated by ATM phosphorylation. Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).

-

H2AX: A histone variant that is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DNA double-strand breaks. γH2AX serves as a scaffold for the recruitment of DNA repair proteins.

If the DNA damage is too extensive to be repaired, the apoptotic pathway is initiated. The upregulation of pro-apoptotic proteins like BAX by p53 leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Conclusion and Future Directions

This compound is a promising marine-derived topoisomerase I inhibitor with a distinct biochemical profile compared to established drugs like camptothecin. Its ability to stabilize the topoisomerase I-DNA cleavage complex firmly places it within a clinically validated class of anticancer agents. However, the current body of public knowledge on this compound is limited. To fully realize its therapeutic potential, further research is essential.

Key areas for future investigation include:

-

Comprehensive Quantitative Analysis: Determination of this compound's IC50 for topoisomerase I inhibition and its cytotoxic IC50 values against a broad panel of cancer cell lines, including drug-resistant models.

-

Elucidation of Downstream Signaling: Identification of the specific DNA damage response and apoptotic pathways activated by this compound in cancer cells.

-

In Vivo Efficacy: Evaluation of this compound's antitumor activity in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers embarking on the further investigation of this intriguing marine natural product. The detailed protocols and mechanistic diagrams serve as a practical resource for the design and interpretation of future experiments aimed at unlocking the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Aza-analogues of the marine pyrroloquinoline alkaloids this compound and tsitsikammamines: synthesis and topoisomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences in the topoisomerase I cleavage complexes formed by camptothecin and this compound, a DNA-intercalating marine natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Wakayin and Related Pyrroloiminoquinone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroloiminoquinone alkaloids, a class of marine natural products renowned for their potent cytotoxic and antitumor activities, have captivated the attention of the scientific community for decades. Among these, Wakayin, a unique dimeric pyrroloiminoquinone isolated from the ascidian Clavelina sp., presents a fascinating biosynthetic puzzle. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound and its monomeric relatives. While significant portions of the pathway remain hypothetical, this document synthesizes the available evidence from precursor feeding studies, biomimetic synthesis, and the recent groundbreaking discoveries in the biosynthesis of related ammosamides to construct a coherent, albeit putative, biosynthetic roadmap. This guide is intended to serve as a foundational resource for researchers dedicated to unraveling the intricate enzymatic machinery responsible for the assembly of these complex alkaloids, with the ultimate goal of harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.

Introduction

The pyrroloiminoquinone alkaloids are a structurally diverse family of marine metabolites characterized by a common tricyclic pyrrolo[4,3,2-de]quinoline core. This family includes well-known cytotoxic agents such as the makaluvamines, discorhabdins, and the dimeric tsitsikammamines and this compound. This compound, first isolated in 1991, is a C2-symmetric dimer of a pyrroloiminoquinone unit linked to a tryptamine moiety. Its unique structure and significant biological activity, including the inhibition of topoisomerase I, make its biosynthesis a subject of intense scientific curiosity and a potential source of novel enzymatic tools for biocatalysis.

This guide will delve into the proposed biosynthetic pathway of this compound, breaking it down into the formation of the monomeric pyrroloiminoquinone core and the subsequent, and still enigmatic, dimerization process. We will also present available, albeit limited, quantitative data and outline key experimental protocols that have been employed in the study of related alkaloid biosyntheses, offering a methodological framework for future investigations into the this compound pathway.

The Proposed Biosynthetic Pathway of the Pyrroloiminoquinone Monomer

The biosynthesis of the fundamental pyrroloiminoquinone scaffold is widely believed to originate from the amino acid L-tryptophan. The proposed pathway, based on structural analysis and biomimetic syntheses, involves a series of oxidative transformations and cyclizations. However, recent research into the biosynthesis of ammosamides, which also contain a pyrroloiminoquinone core, has revealed a much more complex and unexpected route involving a scaffold peptide and a series of PEptide Aminoacyl-tRNA Ligase (PEARL) enzymes. While it is not yet confirmed if this pathway is conserved for all pyrroloiminoquinones, it represents a significant paradigm shift in our understanding of their formation.

The "Classical" Hypothetical Pathway

The initially proposed pathway, which remains a plausible alternative or a simplified representation, begins with the decarboxylation of tryptophan to yield tryptamine. This is followed by a cascade of oxidations and intramolecular cyclizations to form the tricyclic core.

Wakayin: A Technical Guide to its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wakayin, a marine-derived pyrroloiminoquinone alkaloid, has emerged as a compound of interest in the search for novel anticancer drug leads. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as an anticancer agent. It consolidates available data on its biological activity, outlines detailed experimental protocols for its evaluation, and visualizes its putative mechanism of action through signaling pathway diagrams. While research on this compound is still in its nascent stages, this document aims to provide a foundational resource for researchers and drug development professionals interested in exploring its therapeutic promise.

Introduction

Marine natural products are a rich source of structurally diverse and biologically active compounds with significant potential for drug discovery. Among these, the pyrroloiminoquinone alkaloids have garnered attention for their cytotoxic properties against various cancer cell lines.[1] this compound, isolated from the ascidian Clavelina sp., belongs to this class of compounds and represents a promising scaffold for the development of new anticancer therapies.[2] This guide summarizes the existing, albeit limited, data on this compound and provides a framework for its further investigation.

Quantitative Data on Anticancer Activity

Direct quantitative data on the cytotoxic activity of this compound against a broad panel of cancer cell lines is not extensively available in the public domain. However, the activity of the broader class of pyrroloiminoquinone alkaloids provides valuable context for its potential potency. The following table summarizes the known activity of this compound and the range of activities observed for its structural analogs, the makaluvamines, against various cancer cell lines.

| Compound | Target/Cell Line | Activity Type | Value | Reference |

| This compound | Topoisomerase II | Inhibition | 250 µM | [3] |

| Makaluvamine J | PANC-1 (Pancreatic) | IC50 | 54 nM | [4] |

| Makaluvamine G | PANC-1 (Pancreatic) | IC50 | 6.2 µM | [5] |

| 15-O-acetyl makaluvamine J | OVCAR-5 (Ovarian) | IC50 | 8.6 nM | [5] |

| Makaluvamine J | OVCAR-5 (Ovarian) | IC50 | 120 nM | [5] |

| Ammosamide B | PANC-1 (Pancreatic) | IC50 | 26 µM | [5] |

Note: The data for makaluvamines and ammosamide B are included to illustrate the potential range of cytotoxicity for this class of compounds. Further studies are required to determine the specific IC50 values of this compound against a comprehensive panel of cancer cell lines.

Mechanism of Action

The primary mechanism of anticancer action for pyrroloiminoquinone alkaloids is the inhibition of topoisomerase II.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation, and their inhibition leads to DNA damage and ultimately, apoptosis.

Topoisomerase II Inhibition

Topoisomerase II inhibitors can be classified as either "poisons," which stabilize the transient DNA-enzyme cleavage complex, leading to double-strand breaks, or "catalytic inhibitors," which prevent the enzyme from functioning without causing DNA damage.[6] The exact mode of this compound's inhibition of topoisomerase II has not been fully elucidated.

Potential for IDO1/TDO Inhibition

Recent studies on analogues of this compound have suggested a potential role in inhibiting indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes are implicated in tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites. Inhibition of IDO1 and TDO could therefore represent a secondary anticancer mechanism for this compound by restoring anti-tumor immunity.

Experimental Protocols

To facilitate further research into this compound's anticancer potential, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate its IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of this compound to inhibit the catalytic activity of topoisomerase II.

Materials:

-

Human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM ATP, 5 mM DTT)

-

This compound stock solution

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures on ice containing 1x topoisomerase II assay buffer, 200-300 ng of supercoiled plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding 1-2 units of human topoisomerase IIα. Include a no-enzyme control and a vehicle control.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

-

Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form, while the relaxed form will be prevalent in the active enzyme control.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a compound like this compound.

Caption: A generalized workflow for anticancer drug discovery.

Signaling Pathway: Topoisomerase II Inhibition Leading to Apoptosis

This diagram illustrates the putative signaling cascade initiated by this compound's inhibition of topoisomerase II.

Caption: Proposed pathway of this compound-induced apoptosis.

Future Directions

The full anticancer potential of this compound is yet to be unlocked. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines to identify sensitive cancer types.

-

Detailed Mechanistic Studies: Elucidating the precise mechanism of topoisomerase II inhibition and investigating its potential effects on other cancer-related signaling pathways.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify compounds with improved potency and selectivity.

Conclusion

This compound, a member of the pyrroloiminoquinone class of marine alkaloids, presents a promising starting point for the development of novel anticancer agents. Its demonstrated ability to inhibit topoisomerase II, a validated target in oncology, warrants further in-depth investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for the scientific community to advance the study of this compound and its potential translation into a clinically effective therapeutic.

References

- 1. Current Perspectives on Pyrroloiminoquinones: Distribution, Biosynthesis and Drug Discovery Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity Topoisomerase-II-Inhibitor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Another Look at Pyrroloiminoquinone Alkaloids—Perspectives on Their Therapeutic Potential from Known Structures and Semisynthetic Analogues [mdpi.com]

- 6. mdpi.com [mdpi.com]

Wakayin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wakayin, a novel pyrroloiminoquinone alkaloid, has garnered significant interest within the scientific community due to its potent cytotoxic and topoisomerase II inhibitory activities. Isolated from the ascidian Clavelina species, this marine natural product presents a unique chemical architecture and a promising profile for further investigation in anticancer drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It details experimental methodologies for its isolation and synthesis of its core structure, alongside protocols for evaluating its biological effects. Furthermore, this document elucidates the proposed mechanism of action and associated signaling pathways, offering a foundation for future research and development endeavors.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic pyrroloiminoquinone alkaloid. Its structure was elucidated through a combination of spectroscopic techniques, including High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS), UV-Visible Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound [1]

| Property | Value |

| Molecular Formula | C₂₀H₁₄N₄O |

| Molecular Weight (MH⁺) | 327.1246 (Calculated for C₂₀H₁₅N₄O) |

| HR-FABMS (MH⁺) | 327.1262 |

| UV λₘₐₓ (MeOH), nm (ε) | 222 (33500), 243 (28200), 311 (15000) |

| UV λₘₐₓ (MeOH/KOH), nm | Not Reported |

| FTIR (TFA salt, KBr) νₘₐₓ, cm⁻¹ | 3668.0-3130.1, 1792.4, 1715.3, 1661.9, 1651.8, 1446.6, 1206.5, 1174.1, 1150.5, 846.4, 804.1, 726.2 |

| FTIR (free base, KBr) νₘₐₓ, cm⁻¹ | 3668.0-3126.6, 1806.0, 1713.5, 1693.8, 1681.7, 1633.6, 1446.3, 1333.9, 1209.9, 1140.7, 846.7, 804.4, 726.2 |

| Appearance | Dark blue trifluoroacetate salt |

Biological Properties and Mechanism of Action

This compound exhibits significant in vitro cytotoxicity against the human colon tumor cell line HCT-116, with a reported IC₅₀ of 0.5 µg/mL.[1] The primary mechanism of its cytotoxic action is believed to be the inhibition of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[1] This inhibition leads to DNA damage, ultimately triggering cell death.

Topoisomerase II Inhibition

This compound has been shown to inhibit topoisomerase II enzyme activity at a concentration of 250 µM.[1] By stabilizing the covalent complex between topoisomerase II and DNA, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This DNA damage is a critical trigger for apoptosis and cell cycle arrest in cancer cells.

Cellular Effects: Apoptosis and Cell Cycle Arrest

While direct studies on this compound's effects on specific signaling pathways are limited, its action as a topoisomerase II inhibitor suggests the involvement of DNA damage response (DDR) pathways. The accumulation of DNA double-strand breaks typically activates sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn initiate signaling cascades leading to cell cycle arrest and apoptosis.

The induction of apoptosis by DNA-damaging agents often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key effector proteins in these pathways include caspases, the Bcl-2 family of proteins, and the p53 tumor suppressor protein. It is hypothesized that this compound-induced DNA damage leads to the activation of these apoptotic pathways.

Furthermore, the DDR initiated by this compound likely triggers cell cycle checkpoints, particularly at the G2/M phase, to prevent the propagation of damaged DNA. This arrest is often mediated by the p53/p21 axis and the inactivation of cyclin-dependent kinases (CDKs).

Experimental Protocols

Isolation of this compound from Clavelina Species

The following is a generalized protocol based on the initial report of this compound's isolation.[1]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The frozen ascidian Clavelina sp. is extracted with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

Crude Partitioning: The resulting crude extract is subjected to reversed-phase flash chromatography using a gradient of methanol in water containing trifluoroacetic acid (TFA).

-

Purification:

-

Biologically active fractions from the flash chromatography are combined and further purified by repeated chromatography on a Sephadex LH-20 column.

-

Final purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound as its trifluoroacetate salt.

-

Synthesis of the Bispyrroloiminoquinone Core

While a total synthesis of this compound has not been explicitly detailed, a facile method for the synthesis of the core bispyrroloiminoquinone ring system has been reported.[2] This approach provides a viable route for accessing analogues and derivatives of this compound for further structure-activity relationship studies.

Experimental Workflow for Bispyrroloiminoquinone Synthesis

Caption: Synthesis of the core bispyrroloiminoquinone ring system.

Methodology:

-

Reactants: A solution of a 6-benzylamino indole-4,7-quinone or a 6-benzylamino pyrroloiminoquinone and either ethyl acetoacetate or phenylbutane-1,3-dione is prepared in a mixture of methanol and dichloromethane.

-

Reaction: Ceric ammonium nitrate (CAN) is added portion-wise to the stirred reaction mixture at room temperature.

-

Workup and Purification: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the crude product is purified by column chromatography on silica gel to yield the bispyrroloiminoquinone derivative.

Topoisomerase II Inhibition Assay

The following is a generalized protocol for an in vitro topoisomerase II DNA decatenation/relaxation assay, which can be adapted to evaluate the inhibitory activity of this compound.

Experimental Workflow for Topoisomerase II Inhibition Assay

Caption: Workflow for the in vitro topoisomerase II inhibition assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the 10x topoisomerase II assay buffer, ATP solution, kinetoplast DNA (kDNA) or supercoiled plasmid DNA, and the test compound (this compound) at various concentrations. A solvent control (e.g., DMSO) should be included.

-

Enzyme Addition: Add a predetermined amount of purified human topoisomerase IIα enzyme to each reaction tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

-

Stopping the Reaction: Terminate the reaction by adding a stop buffer (e.g., STEB containing sucrose, Tris-HCl, EDTA, and a tracking dye).

-

Analysis: The reaction products are resolved by agarose gel electrophoresis. The gel is stained with a DNA intercalating agent (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated or relaxed DNA compared to the control.

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of topoisomerase II, which directly leads to DNA damage. This damage subsequently activates a cascade of cellular signaling pathways.

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Caption: Proposed signaling cascade initiated by this compound.

Conclusion and Future Directions

This compound is a potent cytotoxic agent with a clear mechanism of action involving the inhibition of topoisomerase II. Its unique chemical structure and biological activity make it a valuable lead compound for the development of new anticancer therapies. Future research should focus on the total synthesis of this compound to enable more extensive biological evaluation and the generation of analogues with improved efficacy and selectivity. Furthermore, a detailed investigation into the specific signaling pathways modulated by this compound will provide a deeper understanding of its cellular effects and may reveal additional therapeutic targets. The development of more targeted delivery systems could also enhance its therapeutic potential while minimizing off-target effects.

References

Unveiling Wakayin: A Marine-Derived Pyrroloiminoquinone with Potent Anti-Cancer Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Wakayin, a novel cytotoxic pyrroloiminoquinone alkaloid, represents a promising avenue in the exploration of marine natural products for oncology. First isolated from the ascidian Clavelina species, this tetracyclic compound has demonstrated significant in vitro cytotoxicity against human colon cancer cells. Its mechanism of action is primarily attributed to the inhibition of topoisomerase enzymes and the induction of DNA damage, leading to apoptotic cell death. This technical guide provides a comprehensive overview of the marine origins, biological activities, and experimental methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

The marine environment is a vast and largely untapped reservoir of unique chemical structures with significant therapeutic potential. Among these, pyrroloiminoquinone alkaloids, a class of nitrogen-containing heterocyclic quinones, have garnered considerable attention for their potent biological activities, including antitumor, antimicrobial, and antiviral properties. This compound, a member of this class, was first identified as a promising cytotoxic agent from the marine ascidian Clavelina sp.[1]. This document serves as a detailed technical resource, summarizing the current knowledge on this compound's marine origins, its mechanism of action, and the experimental protocols utilized in its investigation.

Marine Origins and Isolation

This compound is a secondary metabolite produced by the marine tunicate of the genus Clavelina. Ascidians, commonly known as sea squirts, are filter-feeding marine invertebrates that have proven to be a rich source of structurally diverse and biologically active natural products.[2]

Experimental Protocol: Isolation of this compound

The following protocol outlines the general steps for the isolation and purification of this compound from Clavelina species, as adapted from the initial discovery.[3]

-

Collection and Extraction: Specimens of Clavelina lepadiformis are collected and immediately extracted with methanol and subsequently with chloroform to isolate compounds of varying polarities.

-

Solvent Partitioning: The concentrated crude extract is then subjected to solvent partitioning. A typical scheme involves partitioning between ethyl acetate and butanol to achieve a preliminary separation of components based on their polarity.

-

Chromatographic Purification: The resulting fractions are further purified using a series of chromatographic techniques. This may include:

-

Silica Gel Chromatography: Fractions are separated based on polarity using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reverse-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients) to yield pure this compound.

-

-

Structure Elucidation: The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

Biological Activity and Quantitative Data

This compound exhibits potent cytotoxic activity against cancer cell lines. The primary mechanism of this activity is through the inhibition of topoisomerase enzymes and the induction of DNA damage.

In Vitro Cytotoxicity

The cytotoxic effect of this compound has been quantified using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of a compound in inhibiting cell growth.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HCT116 | Human Colon Carcinoma | 0.5 | [1] |

Further research is required to establish a broader profile of this compound's cytotoxicity across a diverse panel of cancer cell lines.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to the accumulation of DNA strand breaks and subsequent cell death. This compound has been shown to inhibit topoisomerase II activity.

| Enzyme | Inhibition Concentration | Reference |

| Topoisomerase II | 250 µM | [4] |

Further studies are needed to determine the precise IC50 or Kᵢ values for both topoisomerase I and II to better characterize the inhibitory potency of this compound.

Mechanism of Action: DNA Damage and Apoptosis

The cytotoxic effects of this compound are mediated through its ability to damage DNA and induce programmed cell death, or apoptosis.

DNA Damage

By inhibiting topoisomerases, this compound leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks. This DNA damage triggers cellular stress responses that can ultimately lead to apoptosis.

Apoptosis Signaling Pathways

While the specific signaling pathways activated by this compound-induced DNA damage have not been fully elucidated, it is hypothesized that the accumulation of DNA damage initiates an apoptotic cascade. This likely involves the activation of key effector proteins, such as caspases, and the involvement of the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Further research is necessary to investigate the following in this compound-treated cancer cells:

-

Activation of initiator and effector caspases (e.g., caspase-3, -8, -9).

-

Changes in mitochondrial membrane potential.

-

Regulation of pro- and anti-apoptotic Bcl-2 family proteins.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Topoisomerase Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II.

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (for topoisomerase I) or kinetoplast DNA (for topoisomerase II), the respective topoisomerase enzyme, and the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time to allow the enzyme to act on the DNA substrate.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Treatment: Treat cells with this compound for a desired period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Alkaloids from Marine Ascidians - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytochem.nal.usda.gov [phytochem.nal.usda.gov]

Preliminary In Vitro Studies on the Efficacy of Wakayin and Its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary in vitro data on the cytotoxic and potential anticancer activities of the marine alkaloid Wakayin and its synthetic analogs. It is important to note that publicly available data on this compound itself is limited. Therefore, this guide draws upon studies of closely related pyrroloiminoquinone alkaloids and synthetic this compound analogs to provide a comprehensive overview of the potential mechanisms and efficacy of this class of compounds. The experimental protocols and signaling pathways described herein are based on established methodologies for similar marine natural products and plausible mechanisms of action suggested by the available literature.

Introduction

This compound is a bispyrroloiminoquinone alkaloid isolated from the ascidian Clavelina sp.[1] This class of marine natural products, the pyrroloiminoquinones, has garnered significant interest in the scientific community due to their potent biological activities, including cytotoxic, antitumor, and antimicrobial effects.[2] Preliminary in vitro studies suggest that this compound and its analogs may exert their cytotoxic effects through multiple mechanisms, including the inhibition of key cellular enzymes and interference with critical signaling pathways. This technical guide aims to consolidate the existing preliminary data on the in vitro efficacy of this compound and its analogs, provide detailed experimental protocols for its assessment, and propose potential signaling pathways based on current understanding.

Quantitative Data on the In Vitro Efficacy of this compound Analogs

Direct quantitative data on the cytotoxicity of this compound against a broad panel of cancer cell lines is not extensively available in the public domain. However, studies on synthetic analogs of this compound provide valuable insights into the potential efficacy and selectivity of this structural class.

| Compound Class | Target Cell Lines | Noteworthy Findings | Reference |

| Imidazole-based this compound Analogs | 60-cell-line human cancer panel | Showed selective cytostatic and cytotoxic activity against cell lines expressing the VEGF (Flt-1) receptor. | [3] |

| Pyrazolic Aza-analogs of this compound | Five distinct cancer cell lines | Exhibited cytotoxic activity with IC50 values in the micromolar range. Some compounds also inhibited topoisomerase I and/or II. | [4][5] |

Note: The table above summarizes findings from studies on this compound analogs. Further research is required to determine the specific IC50 values of this compound against a comprehensive panel of cancer cell lines.

Proposed Mechanisms of Action

Based on preliminary studies of this compound and its analogs, two primary mechanisms of action are proposed:

-

Topoisomerase Inhibition: this compound has been shown to inhibit the catalytic activity of topoisomerase I, an enzyme crucial for DNA replication and transcription.[6] It appears to stabilize the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis.[6] Some aza-analogs of this compound have also demonstrated inhibitory effects on both topoisomerase I and II.[4][5]

-

VEGF Receptor Signaling Interference: Imidazole-based analogs of this compound have shown selective activity against cancer cell lines that express the Vascular Endothelial Growth Factor (VEGF) receptor, Flt-1.[3] This suggests that these compounds may interfere with the VEGF signaling pathway, which is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

Experimental Protocols

The following protocols are representative of the methodologies used to assess the in vitro efficacy of marine-derived cytotoxic compounds like this compound.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., from the NCI-60 panel) and, where applicable, non-cancerous cell lines for selectivity assessment, should be used.

-

Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[7]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-